- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction, Organic Process Research & Development, 2016, 20(6), 1097-1103
Cas no 917389-29-8 (4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester)
917389-29-8 structure
Product Name:4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
Numero CAS:917389-29-8
MF:C30H30F4N4O4
MW:586.577221393585
CID:5065805
Update Time:2023-08-24
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-
- 4-Quinazol
-
- Inchi: 1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3
- Chiave InChI: DDWYVVLPVLTZIN-UHFFFAOYSA-N
- Sorrisi: FC1=CC=CC2=C1N=C(N(C1C=C(C(F)(F)F)C=CC=1OC)C2CC(=O)OC)N1CCN(C2C=CC=C(C=2)OC)CC1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 42
- Conta legami ruotabili: 8
- Complessità: 947
- XLogP3: 4.9
- Superficie polare topologica: 66.8
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Solvents: Toluene , Water ; rt → 45 °C; 1 h, 45 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-1′-[[3-(trifl… Solvents: Dimethylformamide ; 45 °C → 0 °C; 5 h, 0 °C
1.3 Reagents: Glycolic acid ; 0 °C → 50 °C; 2 h, 50 °C
1.4 Reagents: Ethyl acetate Solvents: Toluene ; rt → 45 °C; 2 h, 45 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-1′-[[3-(trifl… Solvents: Dimethylformamide ; 45 °C → 0 °C; 5 h, 0 °C
1.3 Reagents: Glycolic acid ; 0 °C → 50 °C; 2 h, 50 °C
1.4 Reagents: Ethyl acetate Solvents: Toluene ; rt → 45 °C; 2 h, 45 °C
Riferimento
- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction, Organic Process Research & Development, 2016, 20(6), 1097-1103
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Ethyl acetate ; rt → 45 °C; 2 h, 45 °C
1.2 Reagents: Ethyl acetate ; 45 °C → rt; 3 h, rt
1.2 Reagents: Ethyl acetate ; 45 °C → rt; 3 h, rt
Riferimento
- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction, Organic Process Research & Development, 2016, 20(6), 1097-1103
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Raw materials
- Salicylic acid
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
- 4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester, (4S)-
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- 1-(3-Methoxyphenyl)piperazine dihydrochloride
- methyl (E)-3-(3-fluoro-2-(((E)-((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-(3-methoxyphenyl)piperazin-1-yl)methylene)amino)phenyl)acrylate
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Preparation Products
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Letteratura correlata
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
917389-29-8 (4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti